acetofenoni

Acetophenones are a class of organic compounds characterized by the presence of a phenyl ring fused to an acetyl group. They exhibit a wide range of physical properties, including volatility and solubility in common organic solvents such as dichloromethane and ethyl acetate. Structurally diverse, these compounds can vary significantly based on substituents attached to the benzene ring.

Acetophenones are widely used in various industries due to their versatile applications. In the pharmaceutical sector, they serve as intermediates for drug synthesis. Additionally, they find use in agrochemicals and fragrances, where their characteristic odor profiles make them valuable additives. Acetophenones also exhibit potential antioxidant properties, making them interesting candidates for further research in healthcare applications.

In the manufacturing process, acetophenones can be prepared through various synthetic routes, including condensation reactions of acetyl chloride or acetic anhydride with phenol derivatives. The purity and quality of these compounds are crucial for their successful application across different fields.

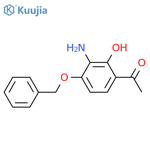

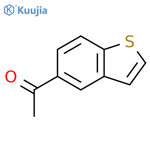

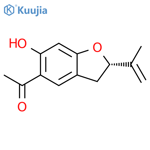

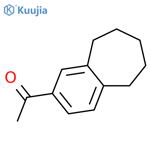

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

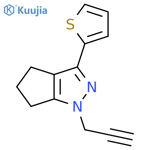

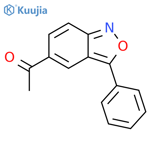

|

1-(Benzobthiophen-5-yl)ethan-1-one | 1128-88-7 | C10H8OS |

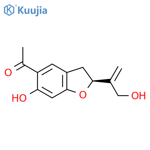

|

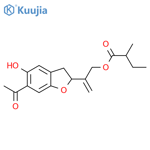

Ethanone,1-[2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]-, (S)- | 64234-07-7 | C13H14O3 |

|

1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone | 42882-75-7 | C13H16O |

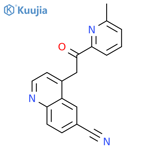

|

1-(3-phenyl-2,1-benzoxazol-5-yl)ethan-1-one | 57844-94-7 | C15H11NO2 |

|

12-Hydroxy-2,3-dihydroeuparin | 68776-42-1 | C13H14O4 |

|

1-3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl-1-ethanone | 439094-73-2 | C16H13NO2 |

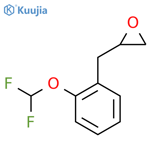

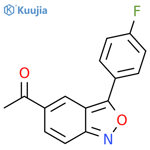

|

1-[3-(4-FLUOROPHENYL)-2,1-BENZISOXAZOL-5-YL]-1-ETHANONE | 306978-23-4 | C15H10FNO2 |

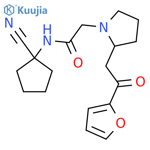

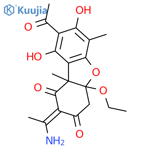

|

Usenamine C | 1927900-34-2 | C20H23NO7 |

|

Viscidone; (S)-form, 2'-O-(2-Methylbutanoyl) | 70855-83-3 | C18H22O5 |

|

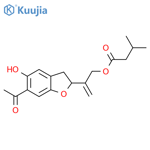

Viscidone; (S)-form, 2'-O-(3-Methylbutanoyl) | 70855-84-4 | C18H22O5 |

Letteratura correlata

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

Fornitori consigliati

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati